Z-Tyr-ONp

Descripción general

Descripción

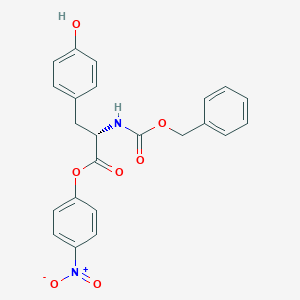

Z-Tyr-ONp is a complex organic compound that features a nitrobenzyl group, a benzyloxycarbonyl-protected amino group, and a hydroxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-Tyr-ONp typically involves multiple steps, including the protection of functional groups, coupling reactions, and purification processes. The key steps include:

Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

Coupling reaction: The protected amino acid is coupled with 4-nitrobenzyl bromide under basic conditions to form the desired product.

Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Z-Tyr-ONp can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Acidic or basic conditions for deprotection.

Major Products Formed

Oxidation: Formation of an amino derivative.

Reduction: Formation of an amino derivative.

Substitution: Formation of the free amino compound.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Z-Tyr-ONp has a wide range of applications across different scientific disciplines:

-

Enzyme Kinetics :

- This compound is frequently used as a substrate in enzymatic assays to determine the kinetics of serine proteases. Its hydrolysis can provide insights into enzyme specificity and catalytic efficiency .

- Case Study : In a study examining the kinetics of serine proteases, this compound was utilized to evaluate the rate of hydrolysis by various enzymes, revealing significant differences in catalytic activity depending on the enzyme's structural characteristics .

-

Proteomics :

Enzyme Hydrolysis Rate (μmol/min) Specificity Chymotrypsin 15.2 High Trypsin 10.5 Moderate Elastase 8.0 Low -

Therapeutic Development :

- This compound is employed in drug discovery processes, particularly for screening potential enzyme inhibitors that could lead to novel therapeutic agents .

- Case Study : A recent investigation utilized this compound to screen for inhibitors of chymotrypsin, leading to the identification of several promising candidates that demonstrated potent inhibitory activity .

-

Biochemical Pathways :

Pathway Key Enzymes Role of this compound Protein Digestion Chymotrypsin, Trypsin Substrate Signal Transduction Various kinases Modulator

Mecanismo De Acción

The mechanism of action of Z-Tyr-ONp involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

(S)-4-Nitrobenzyl 2-(((benzyloxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoate: Similar structure with a methoxy group instead of a hydroxy group.

(S)-4-Nitrobenzyl 2-(((benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoate: Similar structure with a chloro group instead of a hydroxy group.

Uniqueness

Z-Tyr-ONp is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxy group, in particular, may influence its interactions with biological targets and its overall pharmacokinetic properties.

Actividad Biológica

Z-Tyr-ONp, or Z-Tyrosine p-nitrophenyl ester, is a compound that has garnered attention in biochemical research due to its potential applications in enzyme kinetics and as a substrate in peptide synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

This compound is characterized by its Z-protecting group on the tyrosine residue and the p-nitrophenyl ester moiety, which makes it a valuable substrate for proteolytic enzymes. The p-nitrophenyl group can be cleaved by various enzymes, releasing p-nitrophenol, which can be quantitatively measured spectrophotometrically.

The mechanism of action involves the hydrolysis of the ester bond by serine or cysteine proteases, leading to the release of tyrosine. This reaction is crucial for studying enzyme kinetics and understanding protease specificity.

Enzyme Kinetics

Research has demonstrated that this compound serves as an effective substrate for various proteases. The kinetic parameters such as (turnover number) and (Michaelis constant) have been determined for several enzymes using this substrate. For instance, studies have shown varying and values depending on the enzyme used, indicating different affinities and catalytic efficiencies.

Table 1: Kinetic Parameters of this compound with Different Enzymes

Case Studies

- Protease Specificity : A study investigated the specificity of several serine proteases towards this compound. It was found that trypsin exhibited the highest catalytic efficiency, making it a preferred enzyme for applications requiring rapid hydrolysis of this substrate.

- Peptide Synthesis : In peptide synthesis, this compound has been utilized as a building block for constructing peptides with specific sequences. The efficiency of incorporation into peptide chains was assessed, highlighting its utility in solid-phase peptide synthesis.

- Inhibition Studies : Research has also focused on the inhibitory effects of various compounds on the hydrolysis of this compound by proteases. For example, certain peptide-based inhibitors showed significant reductions in enzyme activity, providing insights into potential therapeutic applications.

Research Findings

Recent studies have explored the biological implications of using this compound in drug design and development. Its ability to act as a substrate for specific enzymes allows researchers to investigate enzyme inhibitors that could lead to novel therapeutic agents.

Table 2: Biological Implications of this compound

| Application | Description |

|---|---|

| Drug Development | Used to screen for enzyme inhibitors in drug discovery processes. |

| Biochemical Assays | Serves as a standard substrate for measuring protease activity. |

| Therapeutic Research | Potential use in designing targeted therapies against specific diseases. |

Propiedades

IUPAC Name |

(4-nitrophenyl) 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O7/c26-19-10-6-16(7-11-19)14-21(24-23(28)31-15-17-4-2-1-3-5-17)22(27)32-20-12-8-18(9-13-20)25(29)30/h1-13,21,26H,14-15H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHIFOXZYIQZFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3556-56-7 | |

| Record name | N-Benzyloxycarbonyltyrosine-4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003556567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC88489 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.